Chiral Purity and Binding Affinity: S-Enantiomer vs. R-Enantiomer
The therapeutic activity of Escitalopram resides solely in the S-enantiomer. (S)-Citalopram-d4 Oxalate is the labeled analog of this active enantiomer, which demonstrates a 30-fold higher binding affinity (Ki = 0.89 nM) for the serotonin transporter (SERT) compared to the R-enantiomer. This stereospecificity means that racemic or R-enantiomer-labeled internal standards are not suitable surrogates for quantifying the active pharmaceutical ingredient .
| Evidence Dimension | Binding Affinity (Ki) for Serotonin Transporter (SERT) |
|---|---|
| Target Compound Data | Ki = 0.89 nM |
| Comparator Or Baseline | R(-)-Citalopram enantiomer; ~30-fold lower binding affinity |
| Quantified Difference | ~30-fold higher affinity for S-enantiomer |
| Conditions | In vitro receptor binding assay |
Why This Matters
This confirms that the S-enantiomer label is critical for accurate representation of the active drug in pharmacological and bioanalytical studies.
